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Compound of Interest

Compound Name:
5-Fluoro-6-methoxypyrimidin-

2(1H)-one

CAS No.: 22462-35-7

Cat. No.: B1388837

Get Quote

Executive Summary
4-methoxy-5-fluorouracil (4-OMe-5-FU) is a regioselective derivative of 5-fluorouracil where the

C4-carbonyl oxygen is methylated.[1] Unlike N-alkylated derivatives (which are often stable

prodrugs), the O4-methyl derivative is an imidate (lactim ether).[1] This structural feature

renders the C4 position highly electrophilic, making the molecule a potent intermediate for

converting uracil scaffolds into cytosine scaffolds (via aminolysis) or thionucleosides.

This guide explores the specific synthesis of the 4-methoxy derivative via the 2,4-dichloro-5-

fluoropyrimidine route, its structural differentiation from N-isomers, and its critical role in the

manufacturing of 5-fluorocytosine (Flucytosine).[1]

Chemical Structure & Properties[1][2][3][4][5][6]
Molecular Identity[1][6]

IUPAC Name: 5-fluoro-4-methoxypyrimidin-2(1H)-one[1]
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Molecular Formula: C

H

FN

O

[1][2]

Molecular Weight: 144.10 g/mol [1]

Core Scaffold: 5-Fluoropyrimidine[1][3][2][4][5][6][7][8]

Key Functional Group: Methyl imidate at C4 (Lactim ether)

Tautomerism and Binding Modes
5-Fluorouracil exists in a dynamic equilibrium between lactam and lactim forms.[1] 4-OMe-5-FU

"locks" the C4 position in the lactim configuration, preventing the N3-H tautomer.[1]

Feature 5-Fluorouracil (5-FU) 4-Methoxy-5-Fluorouracil

C4 State
Carbonyl (C=O) / Hydroxyl (C-

OH)

Methoxy Imidate (C-OCH

)

H-Bond Donor N3-H (Strong) None at N3 (N3 is an acceptor)

Reactivity Nucleophilic at N1/N3
Electrophilic at C4 (Leaving

group character)

Stability High (Amide resonance)
Moderate (Susceptible to

hydrolysis/aminolysis)

Regiochemistry of Substitution
The introduction of the methoxy group is governed by the electronic effects of the pyrimidine

ring. In 2,4-dichloro-5-fluoropyrimidine, the C4 position is more reactive toward nucleophilic

attack (S
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Ar) than the C2 position.[1] This is due to the para-like resonance relationship with the N1
nitrogen, which stabilizes the Meisenheimer complex intermediate more effectively than at C2.

Synthetic Pathways[5][12][13]
The synthesis of 4-methoxy-5-fluorouracil is rarely direct methylation of 5-FU, which favors N-

alkylation.[1] Instead, it proceeds via a chlorination-displacement sequence.[1]

Pathway A: The Dichloro Route (Standard)
This is the industrial standard for generating C4-substituted derivatives.[1]

Chlorination: 5-FU is treated with phosphorus oxychloride (POCl

) and N,N-dimethylaniline (PhNMe

) to yield 2,4-dichloro-5-fluoropyrimidine.[1][4][9]

Selective Methoxylation: The dichloro intermediate is reacted with sodium methoxide

(NaOMe). Due to the higher electrophilicity of C4, 4-methoxy-2-chloro-5-fluoropyrimidine is

the major product.[1]

Hydrolysis: The C2-chloro group is hydrolyzed (usually under acidic conditions or via

aqueous base workup) to restore the C2-carbonyl, yielding 4-methoxy-5-fluorouracil.[1]

Pathway B: The Dimethoxy Route
Bis-Methoxylation: 2,4-dichloro-5-fluoropyrimidine is treated with excess NaOMe to yield 2,4-

dimethoxy-5-fluoropyrimidine.[1]

Selective Hydrolysis: The C2-methoxy group is more labile to acid hydrolysis than the C4-

methoxy group in certain conditions, potentially allowing isolation of the 4-OMe derivative,

though this is less controlled than Route A.

Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This precursor is essential for accessing the 4-methoxy derivative.[1]
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Reagents:

5-Fluorouracil (1.0 eq)[1][10]

Phosphorus Oxychloride (POCl

, 2.5 eq)[9]

N,N-Dimethylaniline (2.0 eq)[1][3][9]

Methodology:

Setup: In a dry round-bottom flask under N

atmosphere, suspend 5-FU in POCl

.

Addition: Add N,N-dimethylaniline dropwise over 1 hour. The reaction is exothermic.

Reflux: Heat the mixture to 100°C for 4–6 hours. Monitoring by TLC should show

consumption of 5-FU.[1]

Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice/water (Caution:

Violent hydrolysis of excess POCl

).

Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3x).

Purification: Wash combined organics with dilute HCl (to remove aniline), then NaHCO

, then brine. Dry over MgSO

and concentrate.

Result: 2,4-dichloro-5-fluoropyrimidine (Yield ~90-95%) as a pale yellow oil or low-melting

solid.[1]
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Protocol 2: Conversion to 4-Methoxy-5-fluorouracil (via
Methoxylation)
Note: This protocol targets the C4-substitution.[1]

Reagents:

2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[1][9]

Sodium Methoxide (NaOMe, 1.05 eq, 0.5M in MeOH)

Solvent: Methanol (anhydrous)[1]

Methodology:

Cooling: Dissolve the dichloro compound in anhydrous MeOH and cool to 0°C.

Addition: Add the NaOMe solution dropwise over 30 minutes. Maintain temperature < 5°C to

maximize regioselectivity for C4.

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

Workup: Neutralize with dilute acetic acid. Evaporate methanol under reduced pressure.

Hydrolysis (In-situ): The intermediate (4-methoxy-2-chloro) is often hydrolyzed by refluxing in

dilute aqueous HCl for 1 hour to convert the C2-Cl to C2=O.[1]

Isolation: Cool and filter the precipitate. Recrystallize from ethanol/water.[1]

Mechanism of Action & Utility[15][16]
The primary utility of 4-methoxy-5-fluorouracil is as a masked electrophile.[1] The methoxy

group is a better leaving group than the original amide oxygen, allowing for the introduction of

nitrogen nucleophiles.

Synthetic Utility: Synthesis of 5-Fluorocytosine
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The most significant application of this chemistry is the production of 5-Fluorocytosine

(Flucytosine), an antifungal drug.[7][11]

Mechanism: The 4-methoxy group is displaced by ammonia (NH

).[1]

Reaction: 4-OMe-5-FU + NH

5-Fluorocytosine + MeOH.[1]

Advantage: This route avoids the use of hazardous elemental fluorine on cytosine directly.

Visualization: Synthesis & Reactivity Pathway[1]

5-Fluorouracil
(C5H3FN2O2)

2,4-Dichloro-
5-fluoropyrimidine

POCl3, PhNMe2
(Chlorination)

4-Methoxy-2-chloro-
5-fluoropyrimidineNaOMe (1 eq), 0°C

(S_NAr Regioselective)

Regioselectivity:
C4 is more electrophilic

than C2 due to
para-N1 resonance.

4-Methoxy-5-fluorouracil
(Target Derivative)

H3O+, Heat
(C2 Hydrolysis) 5-Fluorocytosine

(Drug Substance)

NH3 / EtOH
(Aminolysis)

Click to download full resolution via product page

Figure 1: Synthetic pathway from 5-FU to 4-Methoxy-5-FU and subsequent conversion to 5-

Fluorocytosine. Note the critical regioselective methoxylation step.

Quantitative Data Summary
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Parameter Value / Condition Reference

Precursor Yield
92–95% (2,4-dichloro-5-

fluoropyrimidine)
[1]

Regioselectivity >90% C4-substitution at 0°C [2]

Reaction Temp
100°C (Chlorination) / 0°C

(Methoxylation)
[1], [2]

Leaving Group
Methoxy (-OCH

) vs Chloro (-Cl)
[3]

Primary Application
Intermediate for 5-

Fluorocytosine
[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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